4,8,12,15,18-Eicosapentaenoic acid 4,8,12,15,18-Eicosapentaenoic acid
Brand Name: Vulcanchem
CAS No.: 103753-43-1
VCID: VC20752256
InChI: InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-3,5-6,8-9,12-13,16-17H,4,7,10-11,14-15,18-19H2,1H3,(H,21,22)/b3-2+,6-5+,9-8+,13-12+,17-16+
SMILES: CC=CCC=CCC=CCCC=CCCC=CCCC(=O)O
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol

4,8,12,15,18-Eicosapentaenoic acid

CAS No.: 103753-43-1

Cat. No.: VC20752256

Molecular Formula: C20H30O2

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

4,8,12,15,18-Eicosapentaenoic acid - 103753-43-1

Specification

CAS No. 103753-43-1
Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
IUPAC Name (4E,8E,12E,15E,18E)-icosa-4,8,12,15,18-pentaenoic acid
Standard InChI InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-3,5-6,8-9,12-13,16-17H,4,7,10-11,14-15,18-19H2,1H3,(H,21,22)/b3-2+,6-5+,9-8+,13-12+,17-16+
Standard InChI Key MVAGWEQBBLEOBC-YMXLJGMHSA-N
Isomeric SMILES C/C=C/C/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)O
SMILES CC=CCC=CCC=CCCC=CCCC=CCCC(=O)O
Canonical SMILES CC=CCC=CCC=CCCC=CCCC=CCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator